

In-Depth Technical Guide: Toxicology and Safety Profile of BAY-204 (BRD3727)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-204

Cat. No.: B12411432

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Abstract

BAY-204 (also known as BRD3727) is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 Alpha (CSNK1 α) with potential therapeutic applications in oncology, particularly in acute myeloid leukemia (AML) and FAM83-high solid tumors. This technical guide provides a comprehensive overview of the available non-clinical toxicology and safety data for **BAY-204**. Due to the limited publicly available information, this guide focuses on the data presented in patent literature and scientific abstracts. The information herein is intended to support further research and development of this compound.

Introduction

BAY-204 is a novel small molecule that targets CSNK1 α , a serine/threonine kinase implicated in various cellular processes, including cell division and signaling pathways critical for cancer cell survival. Inhibition of CSNK1 α is a promising therapeutic strategy, and **BAY-204** has demonstrated significant anti-tumor efficacy in preclinical models. A thorough understanding of its toxicology and safety profile is paramount for its continued development.

Chemical and Physical Properties

Property	Value
Chemical Name	N-(5-(3-((3-fluoro-4-(trifluoromethyl)phenyl)amino)-1-methyl-1H-pyrazole-4-carboxamido)pyridin-2-yl)cyclopropanecarboxamide
Synonyms	BRD3727
Molecular Formula	C23H20F4N8O2
Molecular Weight	516.45 g/mol
CAS Number	2468784-57-6

Non-Clinical Toxicology

Detailed, peer-reviewed toxicology studies for **BAY-204** are not yet publicly available. The primary source of the following information is derived from the patent application WO2020161257 A1, which describes the invention and initial characterization of **BAY-204** and related compounds.

Acute Toxicity

Quantitative single-dose acute toxicity data, such as LD50 values, have not been disclosed in the available literature.

Repeat-Dose Toxicity

Information regarding sub-chronic or chronic repeat-dose toxicity studies is not yet publicly available.

In Vitro Toxicology

The patent document WO2020161257 A1 alludes to standard in vitro safety profiling, although specific data for **BAY-204** is not explicitly detailed. Typically, such profiling would include assays to assess:

- Cytotoxicity: Evaluation of the concentration of **BAY-204** that causes cell death in various cell lines.

- **Genotoxicity:** Assessment of the potential for **BAY-204** to damage DNA, often evaluated using Ames, micronucleus, and chromosome aberration assays.
- **hERG Channel Inhibition:** A critical in vitro assay to assess the risk of drug-induced QT prolongation and potential cardiac arrhythmias.

Without specific data, a definitive statement on the in vitro toxicological profile of **BAY-204** cannot be made.

Safety Pharmacology

Details from dedicated safety pharmacology studies, which investigate the potential adverse effects of a drug candidate on major physiological systems (central nervous, cardiovascular, and respiratory), are not yet available in the public domain.

Pharmacokinetics and Metabolism

A conference abstract provides some initial insights into the pharmacokinetic properties of **BAY-204**.

Parameter	Finding	Reference
Oral Bioavailability	BAY-204 is orally bioavailable.	[1]

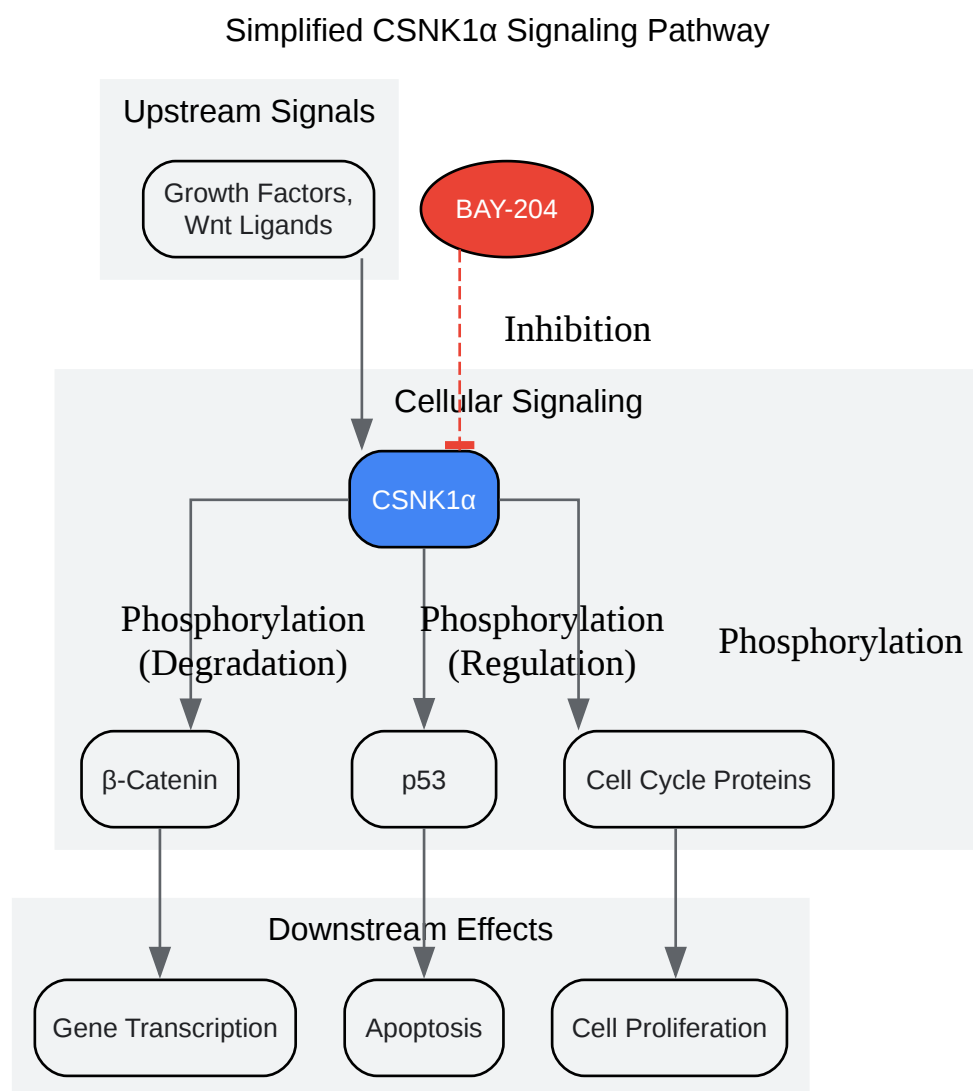
Further details on absorption, distribution, metabolism, and excretion (ADME) are not yet published.

In Vivo Efficacy and Tolerability

The available conference abstract indicates that **BAY-204** has been evaluated in multiple murine cell line xenograft models and demonstrated promising efficacy. The abstract also mentions an "achievable therapeutic index in preclinical models"[\[1\]](#). This suggests that doses of **BAY-204** that are effective against tumors were tolerated by the animals in these studies, implying a window of safety. However, specific details on dose levels, duration of treatment, and observed adverse effects are not provided.

Signaling Pathway and Experimental Workflow Diagrams

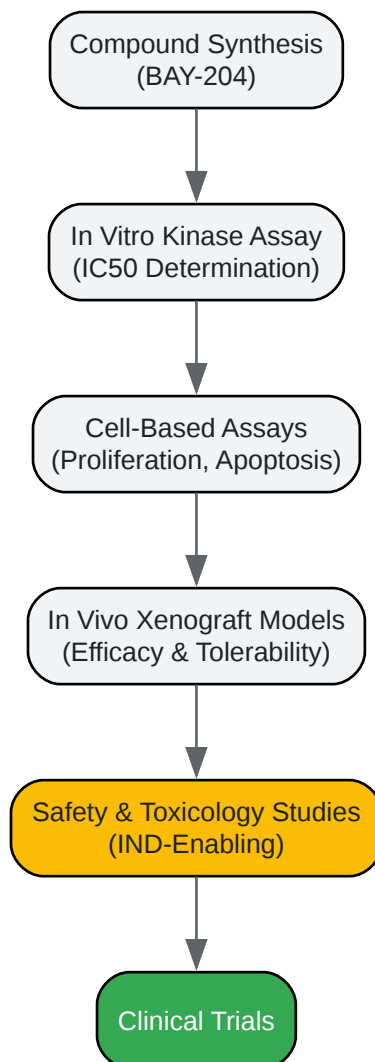
To provide a clearer understanding of the context in which **BAY-204** is studied, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating kinase inhibitors.



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Caption: Simplified signaling pathway of CSNK1 α and the inhibitory action of **BAY-204**.

General Experimental Workflow for Kinase Inhibitor Evaluation



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Caption: A generalized workflow for the preclinical evaluation of a kinase inhibitor like **BAY-204**.

Conclusion and Future Directions

The currently available data on the toxicology and safety profile of **BAY-204** (BRD3727) is limited, primarily indicating its oral bioavailability and a likely acceptable therapeutic window in preclinical cancer models. As a potent inhibitor of CSNK1 α , a comprehensive assessment of its safety profile is critical for its progression into clinical development.

For a complete understanding, the following data will be essential:

- Full GLP-compliant toxicology studies: Including acute, sub-chronic, and chronic toxicity in at least two species (one rodent, one non-rodent).
- Genotoxicity battery: A complete set of in vitro and in vivo assays.
- Safety pharmacology studies: To assess effects on vital organ systems.
- Reproductive and developmental toxicology studies.
- Carcinogenicity studies.

Researchers and drug development professionals are encouraged to consult the primary patent literature and monitor for future publications that will undoubtedly provide a more detailed characterization of the safety and toxicology of this promising therapeutic candidate.

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References

- 1. glpbio.com [glpbio.com]
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